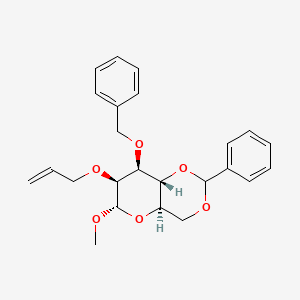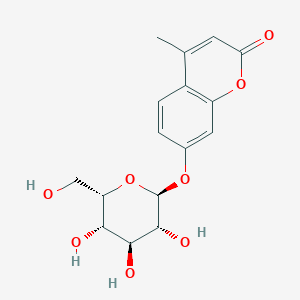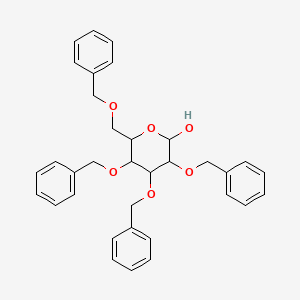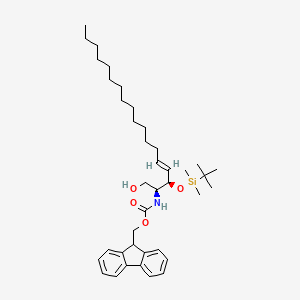
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sphingosine derivatives, including 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine, involves several key steps that enable the incorporation of functional groups necessary for subsequent pharmaceutical applications. A notable method includes asymmetric copper-catalyzed conjugate reduction, which is a practical approach for preparing chiral synthons for a wide range of pharmaceuticals (Asano et al., 2013). Additionally, the stereoselective preparation of α-amino epoxides from serine derivatives contributes to the synthesis of D-erythro-sphinganine, highlighting the versatility of synthetic approaches in achieving the desired stereochemistry of sphingosine derivatives (Siciliano et al., 2014).
Molecular Structure Analysis
The molecular structure of sphingosine derivatives is characterized by the presence of specific functional groups and stereochemistry that dictate their biological activity and interaction with biological membranes. The synthesis and structure elucidation of these compounds, including the use of NMR and X-ray diffraction, provide insights into their conformational preferences and potential for biological interaction (Bojarska et al., 2020).
Chemical Reactions and Properties
Sphingosine derivatives undergo various chemical reactions that are pivotal for the synthesis of complex sphingolipids. These include aldol condensation for the synthesis of sphinganines and phytosphingosines, highlighting the chemical versatility of sphingosine derivatives in forming biologically active molecules (Cai et al., 2006).
Physical Properties Analysis
The physical properties of sphingosine derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of protective groups. These properties are crucial for their manipulation in synthetic procedures and their eventual application in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine, including reactivity and stability, are shaped by its functional groups. The tert-butyldimethylsilyloxy and Fmoc groups play key roles in protecting the molecule during synthesis and modifying its reactivity for further chemical transformations.
Scientific Research Applications
Synthesis of D-erythro-sphinganine
A study detailed the total synthesis of D-erythro-sphinganine starting from N-tert-butyloxycarbonyl-L-serine methyl ester, utilizing a protected L-serinal derivative treated with dimethylsulfoxonium methylide. This method provided a completely stereoselective preparation of an α-amino epoxide with the desired (2S,3R) stereochemistry, essential for sphingosine synthesis, yielding the target compound with significant efficiency (Siciliano et al., 2014).
Sphingosine-1-phosphate Lyase Role
Sphingosine-1-phosphate lyase, a crucial enzyme in sphingolipid metabolism, plays a key role in the catabolic pathway of sphingolipids, converting sphingosine-1-phosphate to hexadecenal and phosphoethanolamine. This process is vital for maintaining the balance of sphingolipid levels within cells, impacting various cellular functions and signaling pathways (Veldhoven, 2000).
Development of Chiral Synthons
Research has focused on the asymmetric synthesis of chiral synthons like (3S)-(tert-butyldimethylsilyloxy)methylcyclopentan-1-one, which serves as a practical chiral synthon for the synthesis of sphingosine 1-phosphate-1 receptor agonists. These synthons are pivotal for developing a wide range of pharmaceutical and natural products, showcasing the versatility and importance of chiral chemistry in drug discovery (Asano et al., 2013).
Flexible Polymer-supported Synthesis
A novel polymer-supported route for the synthesis of sphingosine derivatives has been developed. This method allows for the flexible variation of the sphingosine tail and has led to the creation of ceramides with enhanced biological activity, particularly in inhibiting the proliferation of various cancer cell lines (El‐Dahshan et al., 2014).
Biodiversity of Sphingoid Bases
A thematic review series highlighted the vast biodiversity of sphingoid bases, known as "sphingosines," and their related amino alcohols. These compounds play essential roles in cell structure and regulation, with some displaying cytotoxic properties against cancer cells and pathogenic microorganisms, offering potential as pharmaceutical leads (Pruett et al., 2008).
Safety And Hazards
Future Directions
“3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine” is widely used in scientific research due to its unique properties and effects2. It has been used in a variety of applications, including cell culture studies, drug delivery, and tissue engineering2.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61NO4Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-37(44-45(5,6)39(2,3)4)36(29-41)40-38(42)43-30-35-33-26-22-20-24-31(33)32-25-21-23-27-34(32)35/h19-28,35-37,41H,7-18,29-30H2,1-6H3,(H,40,42)/b28-19+/t36-,37+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCAJQRDYWOKNL-LKTVSZBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61NO4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

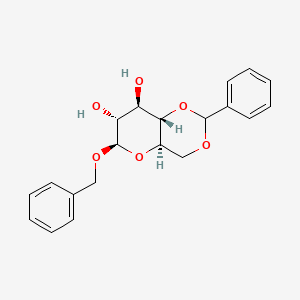
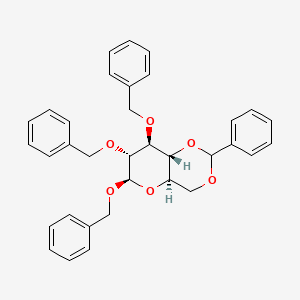
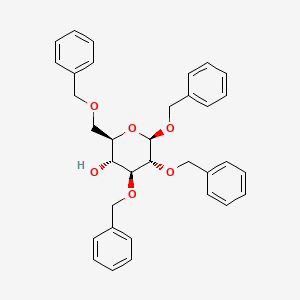
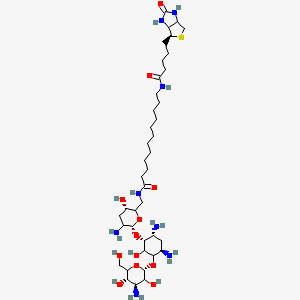

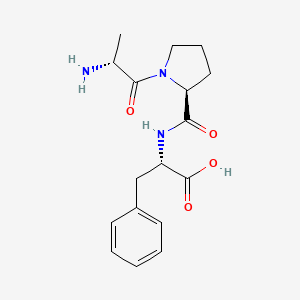
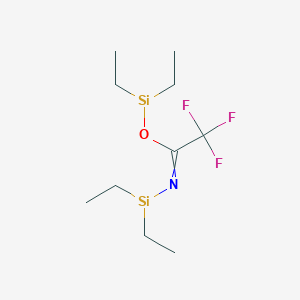
![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)
![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)
![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
